molecular formula C15H20O4 B14229450 Heptanoic acid, 4-formyl-2-methoxyphenyl ester CAS No. 765298-69-9

Heptanoic acid, 4-formyl-2-methoxyphenyl ester

Katalognummer: B14229450
CAS-Nummer: 765298-69-9
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: ZLONHCJFWITOAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptanoic acid, 4-formyl-2-methoxyphenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a heptanoic acid moiety esterified with a 4-formyl-2-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of heptanoic acid, 4-formyl-2-methoxyphenyl ester can be achieved through esterification reactions. One common method involves the reaction of heptanoic acid with 4-formyl-2-methoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Heptanoic acid, 4-formyl-2-methoxyphenyl ester can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-carboxy-2-methoxyphenyl heptanoate.

    Reduction: 4-hydroxymethyl-2-methoxyphenyl heptanoate.

    Substitution: Various substituted phenyl heptanoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Heptanoic acid, 4-formyl-2-methoxyphenyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of heptanoic acid, 4-formyl-2-methoxyphenyl ester involves its interaction with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The ester can undergo hydrolysis in biological systems to release active components such as 4-formyl-2-methoxyphenol, which can exert various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Heptanoic acid, 4-hydroxy-2-methoxyphenyl ester: Similar structure but with a hydroxyl group instead of a formyl group.

    Heptanoic acid, 4-methyl-2-methoxyphenyl ester: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

Heptanoic acid, 4-formyl-2-methoxyphenyl ester is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Eigenschaften

CAS-Nummer

765298-69-9

Molekularformel

C15H20O4

Molekulargewicht

264.32 g/mol

IUPAC-Name

(4-formyl-2-methoxyphenyl) heptanoate

InChI

InChI=1S/C15H20O4/c1-3-4-5-6-7-15(17)19-13-9-8-12(11-16)10-14(13)18-2/h8-11H,3-7H2,1-2H3

InChI-Schlüssel

ZLONHCJFWITOAT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)OC1=C(C=C(C=C1)C=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.